molecular formula C10H10BrFN2O3 B4944665 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine

Cat. No.: B4944665
M. Wt: 305.10 g/mol
InChI Key: IBNQNLQVNNZKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as BFM, and it is a member of the phenylmorpholine family of compounds.

Mechanism of Action

The exact mechanism of action of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine is not yet fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine in lab experiments is its high potency and selectivity against cancer cells. This compound also exhibits good solubility in various solvents, making it easy to handle in the lab. However, one of the limitations of using BFM is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine. Some of these include:
1. Synthesis of new analogs of BFM with improved potency and selectivity against cancer cells.
2. Investigation of the mechanism of action of BFM and its analogs to better understand their antitumor activity.
3. Development of new drug delivery systems for BFM and its analogs to improve their efficacy and reduce toxicity.
4. Evaluation of the potential applications of BFM and its analogs in other fields, such as material science and catalysis.
Conclusion:
In conclusion, this compound is a promising compound with significant potential in various fields of scientific research. Its high potency and selectivity against cancer cells make it a valuable starting material for the development of new anticancer agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine involves the reaction of 3-bromo-2-fluoro-4-nitroaniline with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

The potential applications of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs. BFM has been shown to exhibit potent antitumor activity, and it has been used as a lead compound in the development of new anticancer agents.

Properties

IUPAC Name

4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O3/c11-9-7(14(15)16)1-2-8(10(9)12)13-3-5-17-6-4-13/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNQNLQVNNZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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